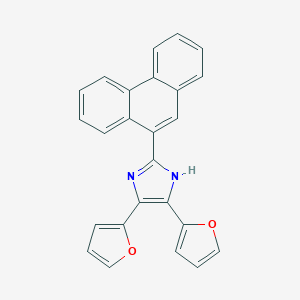![molecular formula C17H14O3S B288936 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one, also known as PSMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSMC belongs to the class of chromenone derivatives and has been found to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one involves the inhibition of the cell cycle and the induction of apoptosis in cancer cells. 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been found to target the DNA replication machinery, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been found to exhibit significant biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions that can be explored with regards to 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one research. One potential direction is the development of novel 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one's potential applications in other areas, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one's activity and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one involves the reaction of 7-methoxy-4-hydroxy-2H-chromen-2-one with phenylsulfanyl acetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including esterification, reduction, and cyclization, to yield the final product.
Applications De Recherche Scientifique
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
Formule moléculaire |
C17H14O3S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
7-methoxy-4-(phenylsulfanylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H14O3S/c1-19-13-7-8-15-12(9-17(18)20-16(15)10-13)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clé InChI |
BCHXAJAINJLQAL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3 |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



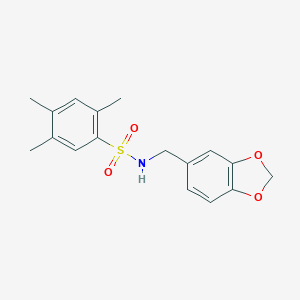
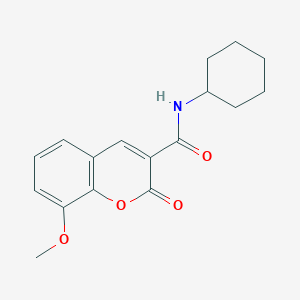
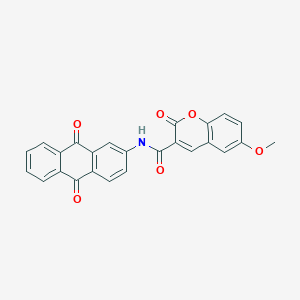
![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)
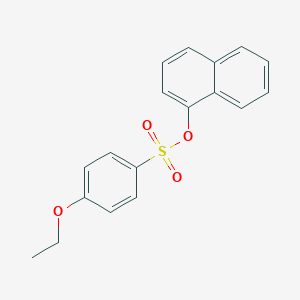
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
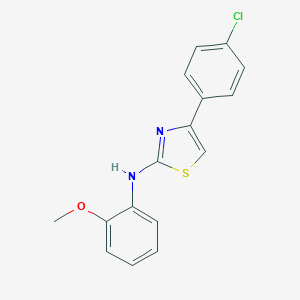
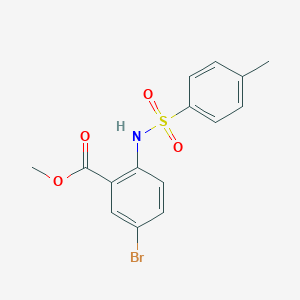
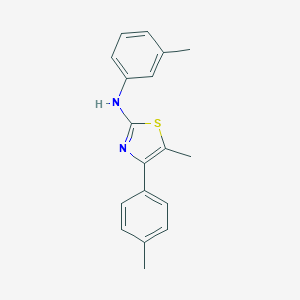
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
